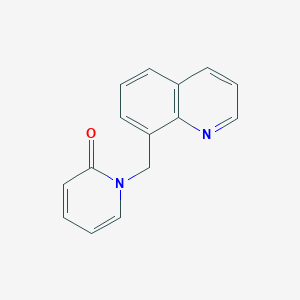
1-(Quinolin-8-ylmethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-8-ylmethyl)pyridin-2-one, also known as Q8, is a compound that has gained attention in scientific research due to its potential therapeutic applications. Q8 is a small molecule that belongs to the class of heterocyclic compounds. It has a molecular weight of 247.28 g/mol and a chemical formula of C16H11N2O.
Mécanisme D'action
The mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(Quinolin-8-ylmethyl)pyridin-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Quinolin-8-ylmethyl)pyridin-2-one can protect cells from oxidative stress-induced damage and can inhibit the proliferation of cancer cells. In vivo studies have shown that 1-(Quinolin-8-ylmethyl)pyridin-2-one can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Quinolin-8-ylmethyl)pyridin-2-one is a relatively stable compound that is easy to synthesize and purify. It has a high purity and can be easily characterized using standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). However, 1-(Quinolin-8-ylmethyl)pyridin-2-one has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(Quinolin-8-ylmethyl)pyridin-2-one. One area of interest is the development of 1-(Quinolin-8-ylmethyl)pyridin-2-one-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of 1-(Quinolin-8-ylmethyl)pyridin-2-one's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Quinolin-8-ylmethyl)pyridin-2-one and to explore its potential therapeutic applications in other fields of science.
Méthodes De Synthèse
1-(Quinolin-8-ylmethyl)pyridin-2-one can be synthesized using a variety of methods, including the reaction of 2-pyridinecarboxaldehyde and 8-quinolinecarboxylic acid in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction yields 1-(Quinolin-8-ylmethyl)pyridin-2-one as a yellow powder with a high purity of over 99%.
Applications De Recherche Scientifique
1-(Quinolin-8-ylmethyl)pyridin-2-one has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. 1-(Quinolin-8-ylmethyl)pyridin-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKOKLWHKVMQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-8-ylmethyl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

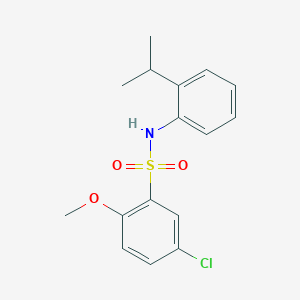

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

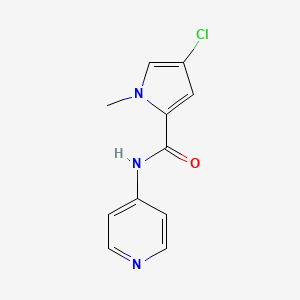
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
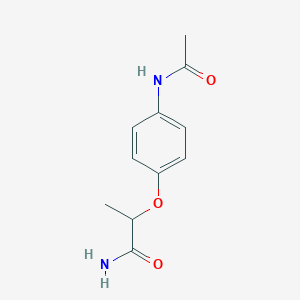
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
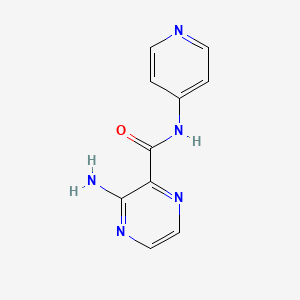
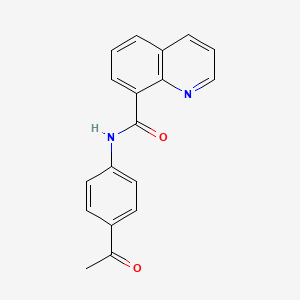
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)
